(acetamidomethyl)boronic acid
Overview
Description
(Acetamidomethyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to an acetamidomethyl moiety
Mechanism of Action
Target of Action
(Acetamidomethyl)boronic acid, also known as Acetamidomethylboronic Acid, is primarily used in the field of organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are organic groups that participate in electronically divergent processes with the metal catalyst .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, a key step in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
Boronic acids in general have been investigated for their potential use in medicinal chemistry .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, boronic acids have been used to monitor, identify, and isolate analytes within physiological, environmental, and industrial scenarios .
Biochemical Analysis
Biochemical Properties
(Acetamidomethyl)boronic acid, like other boronic acids, can interact with a variety of enzymes, proteins, and other biomolecules. These interactions often involve the formation of boronate esters with diols, a common feature in many biological molecules . For example, boronic acids can bind to diol and polyol motifs present in saccharides and catechols, and can also form bonds with nucleophilic amino acid side chains such as that of serine .
Cellular Effects
For instance, they can interfere in signaling pathways and inhibit enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with diols. This allows it to interact with a variety of biomolecules, potentially influencing enzyme activity and gene expression . The main mechanism by which boronic acids are metabolized is deboronation, yielding boric acid .
Metabolic Pathways
Boronic acids are known to interact with a variety of enzymes and cofactors .
Transport and Distribution
Boronic acids can be genetically encoded in proteins through the non-canonical amino acid para-boronophenylalanine (pBoF), suggesting potential mechanisms for their transport and distribution .
Subcellular Localization
Boronic acids can be genetically encoded in proteins, suggesting potential mechanisms for their localization within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (acetamidomethyl)boronic acid typically involves the reaction of boronic acid derivatives with acetamidomethyl halides under controlled conditions. One common method is the reaction of boronic acid with acetamidomethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: (Acetamidomethyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The acetamidomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted boronic acid derivatives.
Scientific Research Applications
(Acetamidomethyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of enzyme inhibitors and as a tool for studying enzyme mechanisms.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (Acetamidomethyl)boronic acid is unique due to its acetamidomethyl group, which imparts distinct reactivity and selectivity compared to other boronic acids. This uniqueness makes it particularly valuable in specific synthetic and biological applications .
Properties
IUPAC Name |
acetamidomethylboronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BNO3/c1-3(6)5-2-4(7)8/h7-8H,2H2,1H3,(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDBCQJRADLOIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CNC(=O)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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